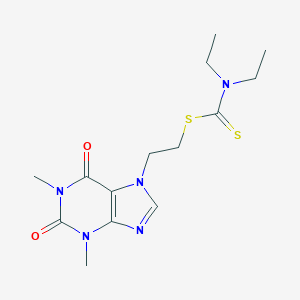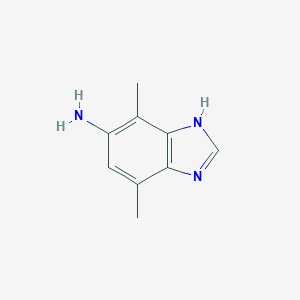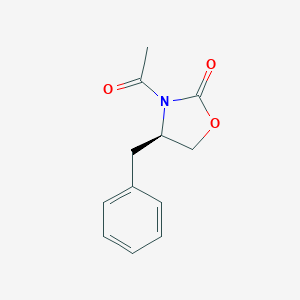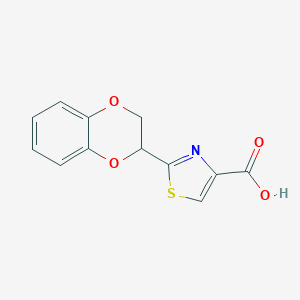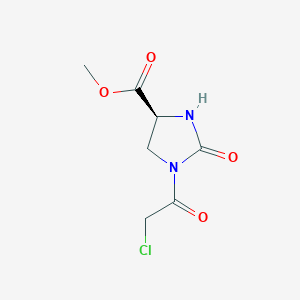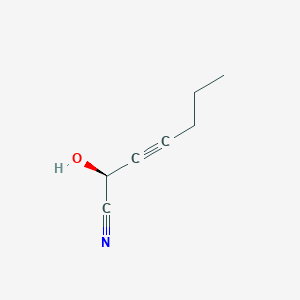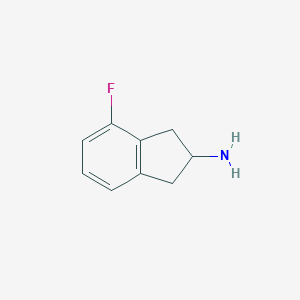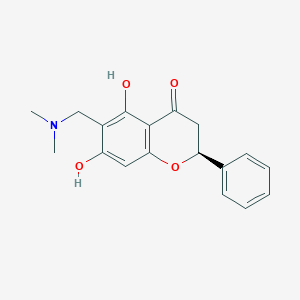
6-Dimethylaminomethyl pinocembrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Dimethylaminomethyl pinocembrin (6-DAMP) is a flavonoid compound that has recently gained attention in scientific research. It is a derivative of pinocembrin, which is a flavonoid found in propolis, honey, and other natural sources. 6-DAMP has been studied for its potential therapeutic properties, particularly in the field of neuroscience.
Mechanism Of Action
The mechanism of action of 6-Dimethylaminomethyl pinocembrin is not fully understood, but it is thought to involve the modulation of various signaling pathways in the brain. Research has shown that 6-Dimethylaminomethyl pinocembrin can inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition may help to increase the levels of acetylcholine in the brain, which is important for cognitive function.
Biochemical And Physiological Effects
Studies have shown that 6-Dimethylaminomethyl pinocembrin has antioxidant and anti-inflammatory properties, which may help to protect the brain from damage caused by oxidative stress and inflammation. Additionally, 6-Dimethylaminomethyl pinocembrin has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One advantage of using 6-Dimethylaminomethyl pinocembrin in lab experiments is that it is relatively easy to synthesize and purify. Additionally, its neuroprotective properties make it a promising candidate for further research in the field of neuroscience. However, one limitation of using 6-Dimethylaminomethyl pinocembrin is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 6-Dimethylaminomethyl pinocembrin. One area of interest is the potential use of 6-Dimethylaminomethyl pinocembrin in treating other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, researchers are interested in exploring the use of 6-Dimethylaminomethyl pinocembrin in combination with other compounds for enhanced neuroprotective effects. Finally, further research is needed to fully understand the mechanism of action of 6-Dimethylaminomethyl pinocembrin and its potential therapeutic applications.
Synthesis Methods
The synthesis of 6-Dimethylaminomethyl pinocembrin involves the reaction of pinocembrin with dimethylaminoethyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of 6-Dimethylaminomethyl pinocembrin, which can be purified using column chromatography.
Scientific Research Applications
6-Dimethylaminomethyl pinocembrin has been studied for its potential use in treating various neurological disorders, including Parkinson's disease and Alzheimer's disease. Research has shown that 6-Dimethylaminomethyl pinocembrin has neuroprotective effects, which may help to prevent or slow the progression of these diseases.
properties
CAS RN |
183051-62-9 |
|---|---|
Product Name |
6-Dimethylaminomethyl pinocembrin |
Molecular Formula |
C18H19NO4 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
(2S)-6-[(dimethylamino)methyl]-5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C18H19NO4/c1-19(2)10-12-13(20)8-16-17(18(12)22)14(21)9-15(23-16)11-6-4-3-5-7-11/h3-8,15,20,22H,9-10H2,1-2H3/t15-/m0/s1 |
InChI Key |
YPDOAPAUMDTKKS-HNNXBMFYSA-N |
Isomeric SMILES |
CN(C)CC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=CC=C3)O |
SMILES |
CN(C)CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=CC=C3)O |
Canonical SMILES |
CN(C)CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=CC=C3)O |
Other CAS RN |
183051-62-9 |
synonyms |
(2S)-6-(dimethylaminomethyl)-5,7-dihydroxy-2-phenyl-chroman-4-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



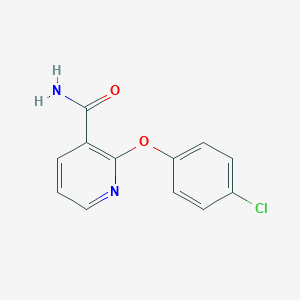
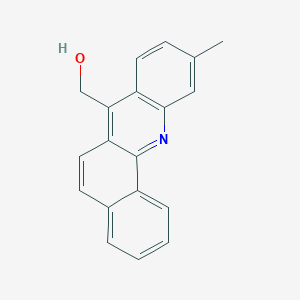
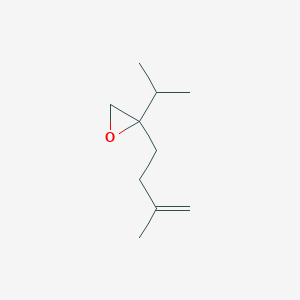
![Propanedinitrile, [(4-methyl-1-piperazinyl)methylene]-(9CI)](/img/structure/B68696.png)
![1-[4-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B68698.png)

